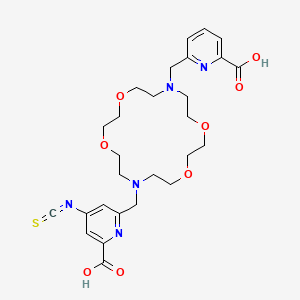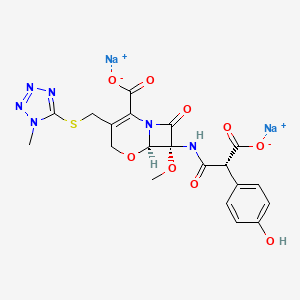
Moxalactam (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moxalactam (sodium salt) is a synthetic oxa-β-lactam antibiotic that is closely related to the cephalosporins in terms of structure. One structural difference is that the sulfur atom in the 7-aminocephalosporanic acid portion of the molecule is replaced by oxygen in moxalactam . It has a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of moxalactam (sodium salt) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Moxalactam (sodium salt) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of moxalactam (sodium salt) with modified functional groups, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Moxalactam (sodium salt) has a wide range of scientific research applications, including:
Wirkmechanismus
Moxalactam (sodium salt) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Moxalactam (sodium salt) is similar to other β-lactam antibiotics such as:
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Cefoperazone: A cephalosporin with activity against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and broad spectrum of activity.
Moxalactam (sodium salt) is unique in its structural modification, where the sulfur atom is replaced by oxygen, providing it with distinct antibacterial properties .
Eigenschaften
Molekularformel |
C20H18N6Na2O9S |
|---|---|
Molekulargewicht |
564.4 g/mol |
IUPAC-Name |
disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1 |
InChI-Schlüssel |
GRIXGZQULWMCLU-GDUWRUPCSA-L |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


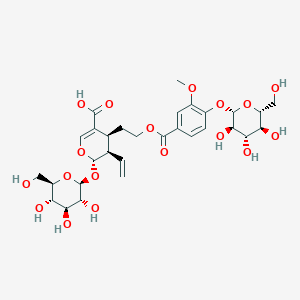
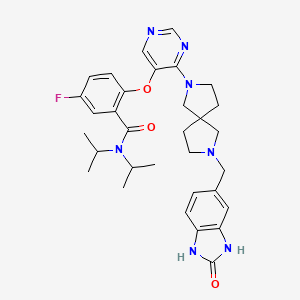
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
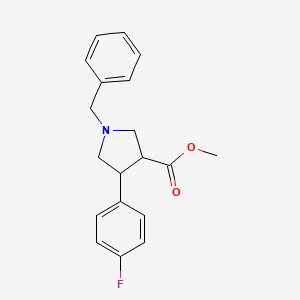
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
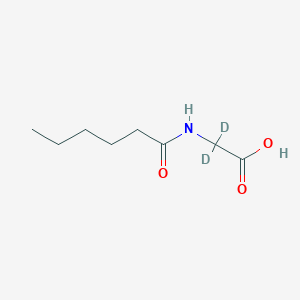
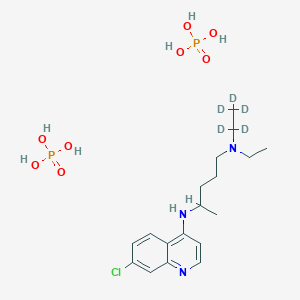
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
